molecular formula C5H7N3S B1498332 4,6-dihydro-1H-thieno[3,4-c]pyrazol-3-amine

4,6-dihydro-1H-thieno[3,4-c]pyrazol-3-amine

Cat. No. B1498332
M. Wt: 141.2 g/mol
InChI Key: AGCNISHRJLBJMP-UHFFFAOYSA-N
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Patent
US07956061B2

Procedure details

To a suspension of 1.00 g (7.86 mmol) of 4-cyanotetrahydrothiophenone in 6 mL of ethanol was added 0.275 mL (286 mg, 4.76 mmol) of glacial acetic acid, followed by 0.475 mL (489 mg, 9.77 mmol) of hydrazine hydrate. The resulting clear solution was stirred overnight under nitrogen with heating in an oil bath at 80° C. The cooled reaction mixture was then partitioned between ethyl acetate and saturated sodium bicarbonate aqueous solution. The aqueous phase was re-extracted with an additional portion of ethyl acetate. The combined organic fractions were washed with saturated sodium chloride aqueous solution, then dried over anhydrous sodium sulfate, filtered, and concentrated to a syrup. Trituration of this oil with dichloromethane containing a small amount (less than 3%) of methanol resulted in crystallization. The suspension was heated to gentle reflux for a few minutes and then cooled. The solid was collected on a filter and washed with a small volume of dichloromethane to yield the title compound as almost colorless crystals. LC-MS 142 (M+1).
Name
4-cyanotetrahydrothiophenone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.275 mL
Type
reactant
Reaction Step Two
Quantity
0.475 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:7][S:6](=O)[CH2:5][CH2:4]1)#[N:2].C(O)(=O)C.O.[NH2:14][NH2:15]>C(O)C>[NH:14]1[C:4]2[CH2:5][S:6][CH2:7][C:3]=2[C:1]([NH2:2])=[N:15]1 |f:2.3|

Inputs

Step One
Name
4-cyanotetrahydrothiophenone
Quantity
1 g
Type
reactant
Smiles
C(#N)C1CCS(C1)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.275 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.475 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting clear solution was stirred overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was then partitioned between ethyl acetate and saturated sodium bicarbonate aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted with an additional portion of ethyl acetate
WASH
Type
WASH
Details
The combined organic fractions were washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a syrup
CUSTOM
Type
CUSTOM
Details
Trituration of this oil with dichloromethane containing a small amount (less than 3%) of methanol resulted in crystallization
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid was collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with a small volume of dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1N=C(C2=C1CSC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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